

In-Depth Technical Guide to the Spectroscopic Data of Eupalinolide K

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Eupalinolide K, a sesquiterpenoid lactone isolated from Eupatorium lindleyanum. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Core Spectroscopic Data

The structural elucidation of Eupalinolide K was achieved through comprehensive analysis of its spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition of Eupalinolide K.

Table 1: Mass Spectrometry Data for Eupalinolide K

lon	Calculated m/z	Found m/z	Molecular Formula
[M+Na]+	429.1525	429.1520	C21H26O8Na



Nuclear Magnetic Resonance (NMR) Data

The 1 H and 13 C NMR spectra of Eupalinolide K were recorded in deuterated chloroform (CDCl $_3$) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for Eupalinolide K

Position	δ (ppm)	Multiplicity	J (Hz)
1	5.28	d	9.5
2	2.70	m	_
3	3.25	m	_
5	5.15	d	10.0
6	4.15	t	10.0
7	2.80	m	
8	5.40	dd	10.0, 4.5
9α	2.20	m	_
9β	1.95	m	_
13a	6.20	d	3.5
13b	5.60	d	3.0
14	1.85	S	
15	1.90	S	
2'	7.05	q	7.0
3'	2.00	d	7.0
4'	1.98	S	
OAc	2.10	S	

Table 3: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data for Eupalinolide K



Position	δ (ppm)
1	134.5
2	48.5
3	40.2
4	130.0
5	128.5
6	82.5
7	50.1
8	75.6
9	38.7
10	138.2
11	139.8
12	170.1
13	125.5
14	16.5
15	20.8
1'	167.2
2'	128.2
3'	138.7
4'	15.8
5'	20.5
OAc	170.5, 21.2

Experimental Protocols



The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Isolation of Eupalinolide K

Eupalinolide K was isolated from the chloroform extract of the air-dried aerial parts of Eupatorium lindleyanum. The isolation procedure involved repeated column chromatography on silica gel followed by preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

- Mass Spectrometry: High-resolution mass spectra were acquired on a mass spectrometer using electrospray ionization (ESI) in positive ion mode.
- Nuclear Magnetic Resonance: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz NMR spectrometer. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signals.

Biological Activity and Signaling Pathway

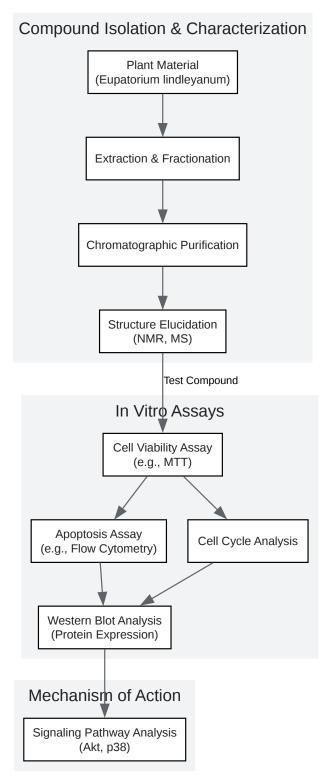
A complex containing Eupalinolide I, J, and K has been shown to exhibit cytotoxic effects, inducing apoptosis and cell cycle arrest in cancer cells. This activity is mediated through the modulation of the Akt and p38 signaling pathways.

Experimental Workflow for Biological Activity Assessment

The following diagram illustrates a typical workflow for evaluating the biological activity of a natural product like Eupalinolide K.



Experimental Workflow for Bioactivity Screening



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Caption: A generalized workflow for the isolation, characterization, and biological evaluation of natural products.

Akt and p38 Signaling Pathway

The eupalinolide complex containing Eupalinolide K has been observed to inhibit the PI3K/Akt signaling pathway and activate the p38 MAPK pathway. The inhibition of Akt, a key regulator of cell survival, and the activation of p38, a stress-activated protein kinase, collectively contribute to the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K/Akt Pathway PI3K Activation Inhibition p38 MAPK Pathway p38 Apoptosis Cell Survival

Eupalinolide K Modulated Signaling Pathways

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Caption: The proposed mechanism of action of Eupalinolide K, involving the inhibition of the Akt pathway and activation of the p38 pathway.

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